

# Application Note: UHPSFC-MS/MS Analysis of Disperse Orange 1 in Textiles

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## Compound of Interest

Compound Name: Disperse Orange 1

Cat. No.: B1670848

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## Abstract

This application note details a sensitive and rapid method for the determination of **Disperse Orange 1** in textile samples using Ultra-High Performance Supercritical Fluid Chromatography coupled with Tandem Mass Spectrometry (UHPSFC-MS/MS). The protocol includes a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and quality control professionals in the textile and chemical industries to ensure product safety and regulatory compliance.

## Introduction

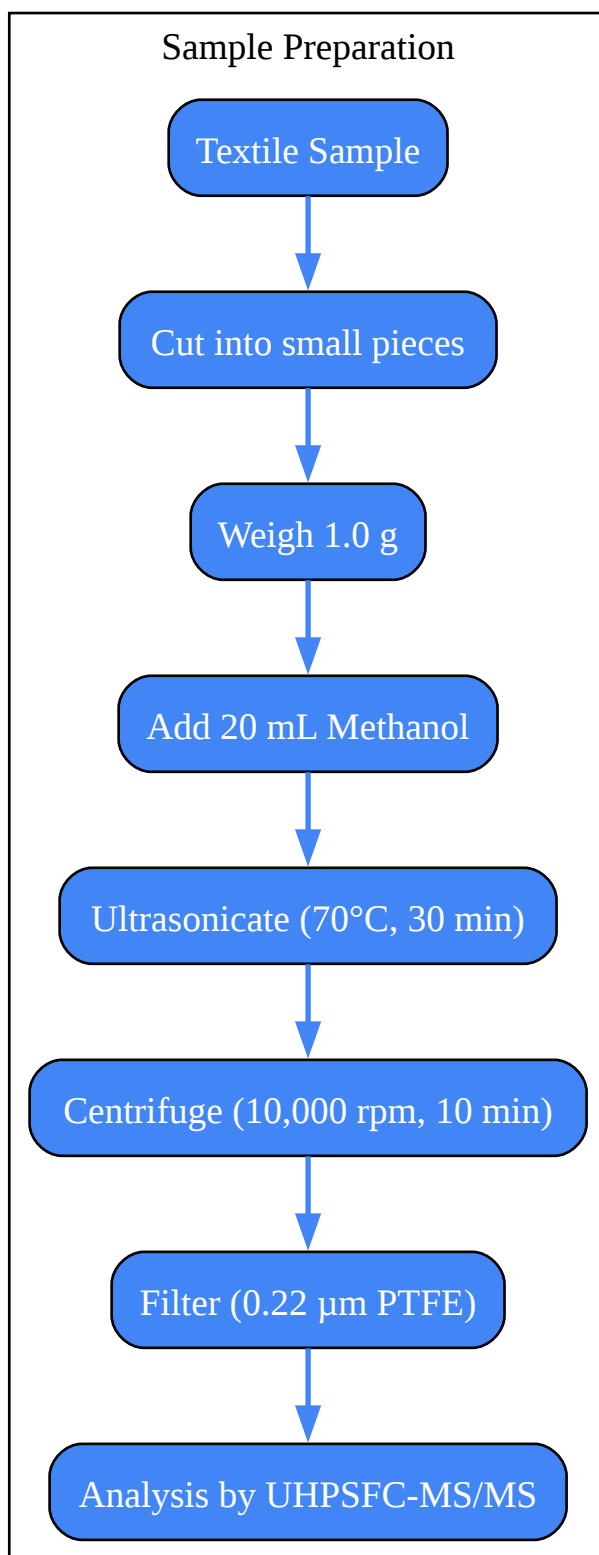
**Disperse Orange 1**, an azo dye, is utilized in the textile industry for coloring synthetic fibers such as polyester.[1][2] Due to potential health concerns, including allergenicity and carcinogenicity, the presence of certain disperse dyes in consumer products is regulated.[3] Therefore, a robust and sensitive analytical method is crucial for the accurate quantification of **Disperse Orange 1** in textile matrices. UHPSFC-MS/MS offers a fast and effective alternative to traditional liquid chromatography methods for the analysis of disperse dyes.[4][5]

## Experimental Protocols

### 2.1. Sample Preparation (Ultrasound-Assisted Extraction)

A simple and efficient ultrasound-assisted extraction method is employed for the extraction of **Disperse Orange 1** from textile samples.

- Sample Comminution: Cut the textile sample into small pieces (approximately 1-2 mm).
- Extraction: Accurately weigh 1.0 g of the comminuted textile sample into a 50 mL centrifuge tube. Add 20 mL of methanol.
- Ultrasonication: Place the tube in an ultrasonic bath at 70°C for 30 minutes.
- Centrifugation: After extraction, centrifuge the sample at 10,000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial for UHPSFC-MS/MS analysis.



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Caption: Workflow for textile sample preparation.

## 2.2. UHPSFC-MS/MS Analysis

The following are generalized UHPSFC conditions for the analysis of disperse dyes, which should be optimized for the specific instrument and column used.

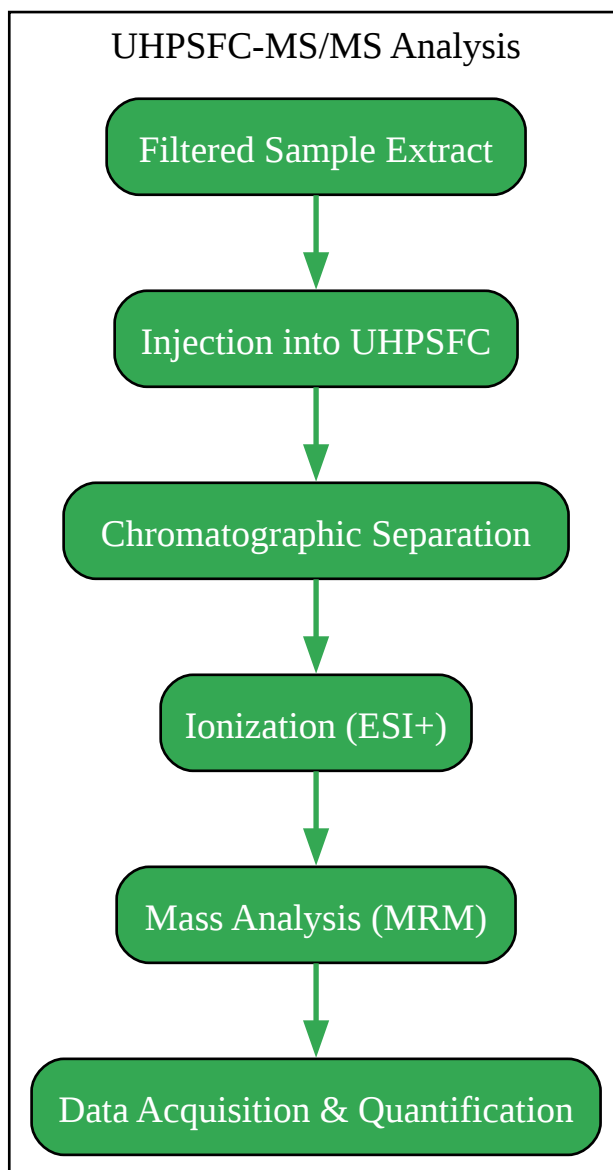
- System: UHPSFC system coupled to a triple quadrupole mass spectrometer
- Column: A suitable column for SFC, such as Acquity UPC<sup>2</sup> BEH, BEH 2-Ethylpyridine, or HSS C18 SB
- Mobile Phase: Supercritical CO<sub>2</sub> as the primary mobile phase with a modifier such as methanol.
- Gradient: A gradient of the modifier may be used to elute the analyte.
- Flow Rate: 1.5 - 2.5 mL/min
- Backpressure: 1500 - 2000 psi
- Column Temperature: 40 - 60 °C
- Injection Volume: 1 - 5 µL

## 2.3. Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification. The following MRM transitions for **Disperse Orange 1** have been reported in LC-MS/MS methods and can be used as a starting point for UHPSFC-MS/MS method development.

- Ionization Mode: ESI Positive
- Capillary Voltage: 0.7 - 3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 500 °C

- Desolvation Gas Flow: 1000 L/hr
- Cone Gas Flow: 20 L/hr



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Caption: UHPSFC-MS/MS analytical workflow.

## Quantitative Data

The following tables summarize the quantitative data for the analysis of **Disperse Orange 1** based on LC-MS/MS methods, which are expected to be comparable for a well-developed UHPSFC-MS/MS method.

Table 1: Mass Spectrometric Parameters for **Disperse Orange 1**

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Disperse Orange 1	242.1	135.1	107.1
Data sourced from an LC-MS/MS method.			

Table 2: Method Performance Characteristics for **Disperse Orange 1**

Parameter	Value	Reference
Linearity Range	1 - 1000 ng/mL	
Limit of Detection (LOD)	0.02 - 1.35 ng/mL	
Limit of Quantification (LOQ)	0.06 - 4.09 ng/mL	
Recovery	81.8% - 114.1% (at 10 ng/mL)	
Matrix Effect	42.1% - 49.5% (at 10 ng/mL)	

## Results and Discussion

The described UHPSFC-MS/MS method provides a rapid and sensitive approach for the determination of **Disperse Orange 1** in textiles. The sample preparation is straightforward, and the analytical run time is significantly shorter compared to conventional HPLC methods. The use of MRM ensures high selectivity and sensitivity, allowing for the detection and quantification of **Disperse Orange 1** at low levels. The quantitative data, while derived from LC-MS/MS methods, provides a strong baseline for the expected performance of a UHPSFC-MS/MS method.

## Conclusion

This application note presents a detailed protocol for the UHPSFC-MS/MS analysis of **Disperse Orange 1** in textile samples. The method is suitable for routine quality control and regulatory compliance monitoring in the textile industry. The provided experimental parameters and quantitative data serve as a valuable resource for researchers and scientists working on the analysis of disperse dyes.

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